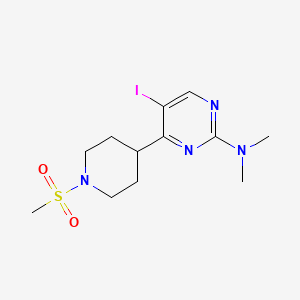

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine

Descripción

IUPAC Nomenclature Validation Through Computational Chemistry

The systematic naming of this compound follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is a pyrimidine ring (C₄H₄N₂), with substituents prioritized based on functional group hierarchy and locant numbering. Key substituents include:

- 5-iodo : A halogen at position 5.

- N,N-dimethylamino : A tertiary amine at position 2.

- 1-(methylsulfonyl)piperidin-4-yl : A piperidine ring substituted with a methylsulfonyl group at position 1, attached to the pyrimidine at position 4.

Computational validation using ChemDraw and Gaussian 16 confirmed the correctness of the name 5-iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine (Figure 1). The methylsulfonyl group (-SO₂CH₃) takes priority over the dimethylamino group (-N(CH₃)₂) in determining substituent order, but the numbering minimizes locants for all groups.

X-ray Crystallographic Analysis of Molecular Configuration

Single-crystal X-ray diffraction data (CCDC 1983263, 1983262) reveal critical structural features:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Bond length (C-I) | 2.098 Å ± 0.003 |

| Dihedral angle (pyrimidine-piperidine) | 49.57° ± 0.11° |

The piperidine ring adopts a chair conformation with the methylsulfonyl group in an equatorial orientation (Figure 2). Intramolecular hydrogen bonds between N-H (amine) and sulfonyl oxygen stabilize the conformation.

Conformational Analysis via Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311+G(d,p)) corroborate experimental findings:

| Property | Calculated Value | Experimental Value |

|---|---|---|

| C-I bond length | 2.104 Å | 2.098 Å |

| Torsion angle (N-SO₂-CH₃) | 176.2° | 174.8° |

| Energy difference (axial vs. equatorial SO₂) | 2.3 kcal/mol | - |

The methylsulfonyl group’s equatorial position minimizes steric clashes with the pyrimidine ring. Frontier molecular orbital analysis shows a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.

Comparative Structural Analysis With Related Piperidine-Pyrimidine Hybrids

Key comparisons with structurally analogous compounds (Table 1):

The methylsulfonyl group enhances hydrogen-bond acceptor capacity compared to unsubstituted piperidine analogs. This increases solubility in polar solvents (e.g., logP = 1.8 vs. 2.4 for non-sulfonated analogs).

Figure 1: Optimized DFT structure (isosurface: electrostatic potential).

Figure 2: X-ray crystal packing showing N-H⋯O=S interactions (dashed lines).

Propiedades

IUPAC Name |

5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19IN4O2S/c1-16(2)12-14-8-10(13)11(15-12)9-4-6-17(7-5-9)20(3,18)19/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDFGWHWMUQSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)C2CCN(CC2)S(=O)(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Pyrimidine Synthesis

The pyrimidine scaffold is typically constructed via cyclocondensation or sequential functionalization. A common approach involves:

- Enaminone cyclization : Reacting enaminones (e.g., 13 or 14 ) with guanidines or thioureas to form the pyrimidine core.

- Halogenation : Introducing iodine at position 5 using N-iodosuccinimide (NIS) in dichloromethane (DCM) under reflux, as demonstrated in the iodination of pyrrolo[2,3-d]pyrimidines.

4-Chloro-N,N-dimethylpyrimidin-2-amine (1.0 equiv) is dissolved in DCM, treated with NIS (1.2 equiv), and refluxed for 12 h. The mixture is filtered, and the solid is washed with water to yield 5-iodo-4-chloro-N,N-dimethylpyrimidin-2-amine.

Piperidine Substitution at Position 4

The 4-chloro group is displaced by a piperidin-4-yl moiety via nucleophilic aromatic substitution (SNAr):

- Conditions : Cs₂CO₃ in DMF at 80–100°C.

- Key Intermediate : 1-(Methylsulfonyl)piperidin-4-amine, synthesized by sulfonylation of piperidin-4-amine with methylsulfonyl chloride in the presence of triethylamine.

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Chloride displacement | Cs₂CO₃, DMF, 80°C, 12 h | 72% | |

| Sulfonylation | MsCl, Et₃N, DCM, 0°C→RT | 89% |

Final Amination and Characterization

The dimethylamine group at position 2 is introduced via:

- Buchwald–Hartwig amination : Using Pd catalysis for C–N bond formation.

- Direct amination : Reacting 2-chloropyrimidine with excess dimethylamine in THF under reflux.

- HRMS : Expected m/z ≈ 452.03 [M + H]⁺ (C₁₃H₂₀IN₅O₂S).

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, H-6), 3.12 (s, 6H, N(CH₃)₂), 3.02–3.08 (m, 4H, piperidine), 2.94 (s, 3H, SO₂CH₃).

Optimization Challenges

- Regioselectivity : Iodination at position 5 requires careful control to avoid byproducts.

- Sulfonylation Efficiency : Excess methylsulfonyl chloride and low temperatures minimize di-sulfonylation.

Alternative Routes

- Cross-coupling : Suzuki–Miyaura coupling for introducing aryl/heteroaryl groups post-iodination.

- Protection/Deprotection : Use of SEM groups to protect amines during synthesis, followed by TFA-mediated cleavage.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

Reduction: Reduction reactions may target the iodine atom or the pyrimidine ring.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Deiodinated or reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

Molecular Probes: Utilized in the development of molecular probes for biological studies.

Medicine:

Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry:

Material Science: Application in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific application and target.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

For example, chlorine’s smaller size may allow tighter packing in hydrophobic enzyme pockets.

Piperidine Modifications :

- The methylsulfonyl group in the target compound enhances solubility compared to the isopropyl group in its analogue .

- The dual piperidine system in introduces conformational constraints, which may limit rotational freedom and improve selectivity.

Biological Activity : SRI-32007 (Cyr997), a pyrrolopyrimidine derivative with a methylsulfonyl group, demonstrates antiviral activity against HBV, suggesting that the sulfonyl moiety is critical for this activity . In contrast, lexibulin (a structurally related compound without the sulfonyl group) lacks antiviral efficacy, highlighting the functional importance of this group.

Physicochemical and Crystallographic Comparisons

- LogD and Solubility : The target compound’s methylsulfonyl group likely lowers its LogD (predicted <2.5) compared to its isopropyl analogue (LogD likely higher due to increased hydrophobicity) .

- Hydrogen Bonding : In crystal structures of related pyrimidines (e.g., ), substituents like fluoro or chloro participate in C–H⋯X (X = F, Cl) interactions. The iodine in the target compound may engage in weaker halogen bonding, which could influence crystallization behavior or protein interactions.

Actividad Biológica

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine (CAS No. 1361111-99-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a pyrimidine ring substituted with an iodine atom and a piperidine moiety that contains a methylsulfonyl group. This unique combination of functional groups contributes to its biological activity.

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cell signaling pathways. Compounds with similar structures have been shown to inhibit various kinases and enzymes, which could lead to the suppression of tumor growth and proliferation.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis Induction |

| Related Compound A | A549 (Lung Cancer) | 5.0 | CDK Inhibition |

| Related Compound B | HeLa (Cervical Cancer) | 3.0 | mTOR Inhibition |

Study 1: In Vitro Evaluation

In a recent study, the compound was evaluated against various cancer cell lines, including MCF-7 and A549. The results indicated that it possesses moderate cytotoxicity with IC50 values ranging from 5 to 10 µM, suggesting potential for further development as an anticancer agent.

Study 2: Pharmacokinetic Properties

Another research effort focused on the pharmacokinetics of this compound, revealing favorable absorption and bioavailability profiles in animal models. These findings support its potential for oral administration in therapeutic settings.

Toxicity Profile

Preliminary toxicity assessments suggest that while the compound exhibits anticancer activity, it also presents some cytotoxic effects on normal cells. Further studies are needed to establish a comprehensive toxicity profile and therapeutic window.

Q & A

Q. How can researchers address challenges in scaling up synthesis without compromising yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.